molecular formula C11H14N2O2 B14228203 9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine

9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine

Katalognummer: B14228203
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: UZJPJWXUWFMWQB-QAWFIIPJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine is a heterocyclic compound with the molecular formula C11H14N2O2. This compound belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 9-ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

(4Z,6Z)-9-ethoxy-2-methyl-8,9-dihydro-[1,3]oxazolo[5,4-b]azocine

InChI

InChI=1S/C11H14N2O2/c1-3-14-9-6-4-5-7-12-11-10(9)13-8(2)15-11/h4-5,7,9H,3,6H2,1-2H3/b5-4-,12-7-

InChI-Schlüssel

UZJPJWXUWFMWQB-QAWFIIPJSA-N

Isomerische SMILES

CCOC1C/C=C\C=N/C2=C1N=C(O2)C

Kanonische SMILES

CCOC1CC=CC=NC2=C1N=C(O2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.